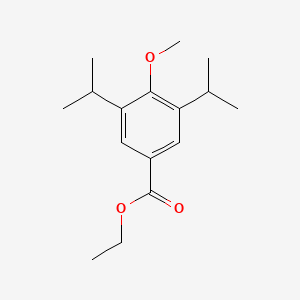
3,5-Difluoro-2-hydroxyphenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Difluoro-2-hydroxyphenylacetic acid is an organic compound with the molecular formula C8H6F2O3. It is also known as 3,5-difluoromandelic acid. This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a phenylacetic acid backbone. It is a white crystalline solid with a melting point of 135-139°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,5-Difluoro-2-hydroxyphenylacetic acid can be synthesized from 3,5-difluorobenzaldehyde through a series of chemical reactions. One common method involves the following steps:
Reduction: 3,5-difluorobenzaldehyde is reduced to 3,5-difluorobenzyl alcohol using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Difluoro-2-hydroxyphenylacetic acid undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form difluorobenzoic acid.
Reduction: It can be reduced to form difluorophenylethanol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various reagents such as thionyl chloride for chlorination or acetic anhydride for acetylation.
Major Products Formed
Oxidation: Difluorobenzoic acid.
Reduction: Difluorophenylethanol.
Substitution: Depending on the reagent, products like difluorophenylacetate or difluorophenylchloride can be formed.
Applications De Recherche Scientifique
3,5-Difluoro-2-hydroxyphenylacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3,5-difluoro-2-hydroxyphenylacetic acid involves its interaction with specific molecular targets. The hydroxyl group and the fluorine atoms play crucial roles in its reactivity and binding affinity. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Difluoro-2-hydroxyphenylacetic acid: Similar structure but with fluorine atoms at different positions.
3,4-Difluoro-2-hydroxyphenylacetic acid: Another isomer with fluorine atoms at different positions.
3,5-Difluorobenzoic acid: Lacks the hydroxyl group but has similar fluorine substitution
Uniqueness
3,5-Difluoro-2-hydroxyphenylacetic acid is unique due to the specific positioning of its fluorine atoms and hydroxyl group, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C8H6F2O3 |
|---|---|
Poids moléculaire |
188.13 g/mol |
Nom IUPAC |
2-(3,5-difluoro-2-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H6F2O3/c9-5-1-4(2-7(11)12)8(13)6(10)3-5/h1,3,13H,2H2,(H,11,12) |
Clé InChI |
CWHBFZRRCMZEEG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1CC(=O)O)O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylicacid](/img/structure/B13645362.png)
![4-(2-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline](/img/structure/B13645369.png)



![2-[Cyano(ethyl)amino]acetonitrile](/img/structure/B13645402.png)
![tert-butyl 3-methyl-2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13645407.png)




![6-(tert-Butyl)-3-methylisoxazolo[5,4-b]pyridin-4-ol](/img/structure/B13645425.png)


